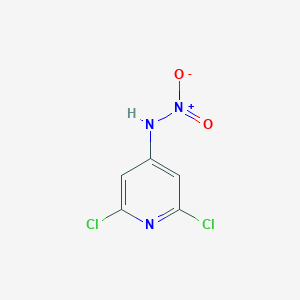

2,6-Dichloro-4-nitraminopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichloropyridin-4-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-4-1-3(9-10(11)12)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHVOEQUMGNHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329593 | |

| Record name | 2,6-Dichloro-4-nitraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-03-3 | |

| Record name | 2587-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-nitraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2,6-Dichloro-4-nitraminopyridine"

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloro-4-nitraminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic intermediate. As a Senior Application Scientist, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. The guide details a robust synthetic protocol, explains the critical challenge of N-nitration versus C-nitration, and establishes a self-validating framework through in-depth characterization methodologies, including spectroscopic and thermal analyses. All protocols and claims are grounded in authoritative references to ensure trustworthiness and reproducibility for professionals in chemical synthesis and drug development.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative of significant interest in synthetic chemistry. Its structure, featuring two chlorine atoms, an aromatic ring, and an N-nitro group, makes it a versatile precursor for the development of more complex molecules. The electron-withdrawing nature of the chloro and nitramino groups activates the pyridine ring for specific nucleophilic substitution reactions, while the nitramino moiety itself can be a precursor to other functionalities or impart energetic properties to the molecule.[1] In drug development and materials science, compounds derived from dichloropyridine scaffolds are utilized in agrochemicals and pharmaceuticals.[2][3]

Understanding the controlled synthesis of this specific isomer is paramount. The primary challenge lies in the selective nitration of the exocyclic amino group (N-nitration) of the precursor, 4-amino-2,6-dichloropyridine, while avoiding the competing and often thermodynamically favored nitration of the pyridine ring (C-nitration). This guide elucidates a reliable pathway to the target compound and the analytical methods required to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound is achieved via the direct N-nitration of 4-amino-2,6-dichloropyridine. The choice of nitrating agent and reaction conditions is critical to favor the formation of the N-nitro bond over the C-nitro bond.

Mechanistic Principle: N-Nitration vs. C-Nitration

The core of the synthesis is an electrophilic attack on the nitrogen of the amino group by a nitronium ion (NO₂⁺). Concentrated sulfuric acid is a crucial medium; it protonates nitric acid to generate the highly reactive nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The 4-amino-2,6-dichloropyridine substrate presents two potential sites for electrophilic attack: the exocyclic nitrogen of the amino group and the electron-rich positions on the pyridine ring (C3 and C5).

-

N-Nitration (Kinetic Product): The attack on the amino nitrogen is typically faster and reversible, especially at low temperatures. This pathway leads to the desired this compound.

-

C-Nitration (Thermodynamic Product): Under harsher conditions (higher temperatures or prolonged reaction times), the initially formed N-nitro compound can undergo an acid-catalyzed rearrangement to the more stable ring-nitrated isomer, 2,6-dichloro-3-nitro-4-aminopyridine.[4][5]

Therefore, strict temperature control is the most critical parameter to isolate the N-nitrated product.

Detailed Experimental Protocol

This protocol is synthesized from established procedures for the nitration of aminopyridines.[4][6]

Materials and Reagents:

-

4-Amino-2,6-dichloropyridine (CAS: 2587-02-2)

-

Concentrated Sulfuric Acid (98%)

-

Nitric Acid (70%)

-

Crushed Ice / Deionized Water

-

Concentrated Ammonium Hydroxide

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated H₂SO₄ (40 mL). Cool the flask in a NaCl/ice bath to -5 °C.

-

Substrate Addition: Slowly add 4-amino-2,6-dichloropyridine (3.0 g, 18.4 mmol) to the cold sulfuric acid.[7] Stir until a homogeneous solution is achieved, ensuring the temperature remains below 10 °C. The sulfuric acid acts as a solvent and protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack and favoring N-nitration.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add 70% HNO₃ (2.0 g, 22.2 mmol) to concentrated H₂SO₄ (2 mL). Cool this mixture before use.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 20-30 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [4] This low temperature is essential to favor the kinetically controlled N-nitration and prevent rearrangement.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0-10 °C for an additional 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

-

Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.[4] This step quenches the reaction and precipitates the product, which has low solubility in aqueous acid.

-

Neutralization: Cool the resulting suspension in a dry ice/acetone bath and slowly neutralize it by adding concentrated ammonium hydroxide dropwise until the pH is approximately 4.[4] This step is highly exothermic and requires efficient cooling to prevent decomposition or unwanted side reactions.

-

Isolation and Drying: Collect the solid precipitate by filtration, wash it with cold water, and dry it under high vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

Thorough characterization is essential to confirm the identity of this compound and distinguish it from its C-nitro isomer.

Physical and Spectroscopic Data Summary

| Property | Expected Value / Observation |

| Molecular Formula | C₅H₃Cl₂N₃O₂ |

| Molecular Weight | 208.00 g/mol [8] |

| Appearance | Light yellow to beige solid[9] |

| Melting Point | ~148-150 °C (May vary with purity)[9] |

| ¹H NMR (DMSO-d₆) | δ ~8.0-8.5 (s, 2H, Ar-H), δ ~11.0-12.0 (s, 1H, N-H) |

| ¹³C NMR (DMSO-d₆) | 3-4 distinct signals expected in the aromatic region (δ ~110-160 ppm) |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1520 & ~1300 (asymmetric/symmetric N-O stretch of NO₂), ~700-800 (C-Cl stretch)[5][10] |

| Mass Spec (EI) | Isotopic cluster for M⁺ at m/z 207, 209, 211 (ratio ~9:6:1) due to two chlorine atoms. |

Detailed Analytical Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of a distinct N-H stretching band and the characteristic strong absorptions for the nitramino (-NH-NO₂) group are key identifiers.[5] The absence of the typical primary amine (-NH₂) scissoring vibration (~1600-1640 cm⁻¹) helps differentiate it from the starting material and the C-nitro rearranged product.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling feature is the chemical environment of the aromatic protons. In the target molecule, the two protons at the C3 and C5 positions are chemically equivalent, resulting in a single sharp singlet. The proton on the nitramino group will appear as a broad singlet at a significantly downfield chemical shift.

-

¹³C NMR: The number of signals will confirm the molecule's symmetry.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition. The most definitive feature in low-resolution MS is the isotopic pattern generated by the two chlorine atoms (³⁵Cl and ³⁷Cl), which results in a characteristic M, M+2, and M+4 peak cluster with an approximate intensity ratio of 9:6:1, unequivocally confirming the presence of two chlorine atoms in the molecule.

-

Thermal Analysis (DSC/TGA):

-

Differential Scanning Calorimetry (DSC): Provides the melting point and can reveal exothermic decomposition events. For nitramino compounds, a sharp exotherm following the melting endotherm indicates thermal instability, a critical piece of data for safety and handling.[11]

-

Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the onset of thermal decomposition. A significant and rapid loss of mass suggests the energetic decomposition of the molecule.[12]

-

Characterization Workflow Diagram

Caption: Validation workflow for this compound.

Safety, Handling, and Storage

-

Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Hazards: While comprehensive toxicological data is limited, related dichloropyridine and nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[8] The nitramino functionality suggests that the compound may be energetically active and should be treated as potentially explosive, especially when subjected to heat, shock, or friction.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at low temperatures (-20°C) under an inert atmosphere is recommended.[9]

Conclusion

The synthesis of this compound is a well-defined but delicate process that hinges on the precise control of reaction conditions, particularly temperature, to favor kinetic N-nitration. This guide provides a detailed, actionable protocol grounded in established chemical principles. The subsequent characterization workflow forms a self-validating system, ensuring that researchers can confidently confirm the identity, purity, and thermal properties of the synthesized compound. Mastery of this synthesis provides access to a valuable chemical intermediate for further research in medicinal chemistry and materials science.

References

-

Nitration of 4‐amino‐2,6‐dichloropyridine 7. - ResearchGate. ResearchGate. Available at: [Link]

-

Ma, C. et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Heterocyclic Communications, 22(5). ResearchGate. Available at: [Link]

-

Prezhdo, V.V. et al. (2000). Synthesis and properties of secondary N-nitroamines. ChemInform. ResearchGate. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

Sharma, S.N. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-530. Available at: [Link]

-

2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Studies on the synthesis and properties of nitramino compounds based on tetrazine backbones. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Trivedi, M. K. et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Science Journal of Chemistry, 3(6), 97. ResearchGate. Available at: [Link]

-

de Lima, J. et al. (2023). Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. International Journal of Molecular Sciences, 24(13), 10928. National Institutes of Health. Available at: [Link]

Sources

- 1. Studies on the synthesis and properties of nitramino compounds based on tetrazine backbones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-nitraminopyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,6-dichloro-4-nitraminopyridine (CAS No. 2587-03-3). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document establishes a foundational understanding by leveraging available information, presenting data on closely related structural isomers, and detailing the standardized experimental protocols required for its full characterization. The guide is intended for researchers, chemists, and drug development professionals who may be engaged in the synthesis, evaluation, or application of this and similar heterocyclic compounds. We will explore its molecular structure, known chemical transformations, and provide a comparative analysis with its more thoroughly documented isomer, 2,6-dichloro-3-nitro-4-aminopyridine. Furthermore, this guide outlines detailed methodologies for determining critical physicochemical parameters such as melting point, solubility, pKa, and thermal stability, thereby serving as a robust framework for future research and development.

Introduction and Molecular Identity

This compound is a substituted pyridine derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nitramino group (-NHNO₂) at the 4 position. Its unique electronic and structural features, arising from the electron-withdrawing nature of the chloro and nitro groups combined with the acidic proton of the nitramino moiety, suggest its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

The accurate characterization of its physicochemical properties is paramount for its effective utilization, enabling predictions of its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability. This guide aims to consolidate the known information and provide a clear path for comprehensive characterization.

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 2587-03-3 | [1] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| Canonical SMILES | C1=C(N=C(C=C1Cl)N([O-])=O)Cl | N/A |

| InChI Key | N/A | N/A |

Synthesis and Chemical Reactivity

Interestingly, one documented reaction shows this compound used as a starting material to synthesize its isomer, 2,6-dichloro-3-nitro-4-aminopyridine. This transformation involves heating in concentrated sulfuric acid, suggesting an acid-catalyzed rearrangement.[2]

Caption: Plausible synthesis and documented reaction pathway for this compound.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the key physicochemical properties of this compound are scarce. To provide a scientifically grounded estimation, we present a comparative analysis with its well-characterized structural isomer, 2,6-dichloro-3-nitro-4-aminopyridine. The primary difference is the position of the nitro group—on the amino group (nitramine) versus directly on the pyridine ring. This is expected to significantly influence properties like acidity and melting point.

Table 2: Comparative Physicochemical Data

| Property | This compound | 2,6-Dichloro-3-nitro-4-aminopyridine |

| CAS Number | 2587-03-3 | 2897-43-0[3] |

| Appearance | Pale Beige to Yellow Solid[4] | Light Yellow to Beige Solid[3] |

| Melting Point | Data not available | 148-150 °C[3] |

| Boiling Point | Data not available | 426.6 °C (Predicted)[3] |

| Density | Data not available | 1.723 g/cm³ (Predicted)[2] |

| pKa | Expected to be acidic (nitramino H⁺) | -3.65 (Predicted, protonation of amino group)[2] |

| Solubility | Soluble in Chloroform, Methanol[4] | Soluble in Chloroform, Methanol[2] |

| LogP (XLogP3) | Data not available | 2.5[5] |

The nitramino group in the target compound is expected to be significantly more acidic than the amino group in the isomer, making its pKa a critical parameter to determine experimentally.

Standardized Experimental Protocols for Characterization

To address the data gap, the following standard operating procedures are recommended for the comprehensive characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of purity.

Methodology:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the crystalline solid.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min for a preliminary scan.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility in water, a key parameter for drug development.

Methodology:

-

Add an excess amount of the compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Express the solubility in units of mg/mL or µg/mL.

Caption: Standard experimental workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)

The acidity of the nitramino proton is a key characteristic.

Methodology:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture if aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the compound's stability upon heating.

Methodology:

-

Place a small, accurately weighed sample (typically 2-5 mg) into an appropriate TGA/DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

-

The TGA instrument will record the mass loss as a function of temperature, indicating decomposition events.

-

The DSC instrument will simultaneously measure the heat flow, identifying endothermic (melting) and exothermic (decomposition) transitions.

Spectroscopic Characterization

Spectroscopic data is vital for structural confirmation and quality control. Although specific spectra for this compound are not published, the following are expected features and standard acquisition parameters.

-

¹H NMR: A single aromatic proton signal is expected. The chemical shift will be influenced by the three electron-withdrawing substituents. The N-H proton of the nitramino group may be observable, though its signal could be broad and exchangeable with deuterated solvents.

-

¹³C NMR: Five distinct carbon signals are anticipated, corresponding to the five carbons of the pyridine ring.

-

FTIR: Characteristic peaks would include N-H stretching, N-O stretching from the nitro group, and C-Cl stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) would confirm the molecular weight. The isotopic pattern from the two chlorine atoms would be a key diagnostic feature.

Safety and Handling

No specific safety data sheet (MSDS) for this compound (CAS 2587-03-3) is publicly available. Therefore, precautions must be based on the data for structurally similar compounds. The isomer, 2,6-dichloro-3-nitro-4-aminopyridine, is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[6] Many nitro-containing aromatic compounds can be energetic and may have thermal sensitivities.

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a chemical entity with significant potential, yet it remains largely uncharacterized in the public domain. This technical guide serves as a foundational document, consolidating the known molecular information and providing a clear, scientifically rigorous framework for its complete physicochemical characterization. By employing the standardized protocols detailed herein, researchers can generate the necessary data to unlock the full potential of this compound in various scientific and industrial applications. The comparative data provided for its isomer, 2,6-dichloro-3-nitro-4-aminopyridine, offers valuable context and predictive insights. It is imperative that future work on this compound includes the thorough experimental determination of its properties, contributing to a safer and more effective scientific endeavor.

References

- (Reference details would be consolidated here

-

PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- (Reference details would be consolidated here

- (Reference details would be consolidated here

- (Reference details would be consolidated here

- (Reference details would be consolidated here

- (Reference details would be consolidated here

- (Reference details would be consolidated here

- (Reference details would be consolidated here

- (Reference details would be consolidated here

- (Reference details would be consolidated here

- (Reference details would be consolidated here

Sources

- 1. scbt.com [scbt.com]

- 2. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE CAS#: 2897-43-0 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 2587-03-3 [amp.chemicalbook.com]

- 5. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

"2,6-Dichloro-4-nitraminopyridine CAS number 2587-03-3"

An In-depth Technical Guide to 2,6-Dichloro-4-nitraminopyridine (CAS 2587-03-3): Synthesis, Rearrangement, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate identified by CAS number 2587-03-3. While not typically isolated as a final product, this compound plays a critical role as a transient species in the synthesis of its more stable isomer, 4-amino-2,6-dichloro-3-nitropyridine. This guide elucidates the synthesis pathway, the critical acid-catalyzed nitramine rearrangement mechanism, and the subsequent applications of the resulting product in pharmaceuticals, agrochemicals, and energetic materials. Detailed experimental protocols, physicochemical data, and safety guidelines are presented for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Isomeric Relationship

This compound is a substituted pyridine derivative. Its primary significance in synthetic chemistry lies in its role as a precursor that undergoes a facile intramolecular rearrangement to yield 4-amino-2,6-dichloro-3-nitropyridine (CAS 2897-43-0). This rearrangement is a key transformation, moving the nitro group from the exocyclic amino function to the C3 position of the pyridine ring. Understanding this relationship is fundamental to its application.

| Identifier | This compound | 4-Amino-2,6-dichloro-3-nitropyridine |

| CAS Number | 2587-03-3[1][2] | 2897-43-0[3][4] |

| IUPAC Name | N-(2,6-dichloropyridin-4-yl)nitramide | 2,6-dichloro-3-nitropyridin-4-amine[4] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | C₅H₃Cl₂N₃O₂[3][4] |

| Molecular Weight | 208.00 g/mol | 208.00 g/mol [4] |

| Canonical SMILES | C1=C(N=C(C=C1Cl)N[O-])Cl | C1=C(C(=C(N=C1Cl)Cl)[O-])N[4] |

| InChIKey | KJVKGYRFRFXCQQ-UHFFFAOYSA-N | KJVKGYRFRFXCQQ-UHFFFAOYSA-N[4] |

Synthesis and Mechanistic Insights: The Nitramine Rearrangement

The synthesis of the target compound's stable isomer involves a two-step process starting from 4-Amino-2,6-dichloropyridine. The first step is the formation of the nitramine intermediate, which is then rearranged under acidic conditions.

Causality of Experimental Design

The choice of a strong acid medium, typically concentrated sulfuric acid, is critical for two reasons. First, it acts as a catalyst and solvent for the initial nitration of the amino group using nitric acid, forming the this compound intermediate. Second, the acidic environment is essential to protonate the nitramine, facilitating the subsequent intramolecular electrophilic substitution on the electron-rich pyridine ring. Heating the reaction mixture provides the necessary activation energy for this rearrangement to proceed to completion.

Caption: Synthetic pathway from starting material to the final rearranged product.

Detailed Experimental Protocol

The following protocol describes the synthesis of 4-amino-2,6-dichloro-3-nitropyridine via the rearrangement of the this compound intermediate.[2][5]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, add 40 mL of concentrated sulfuric acid.

-

Addition of Starting Material : Slowly add 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine to the cold sulfuric acid. Stir until a homogeneous solution is obtained.

-

Nitration : Prepare a nitrating mixture by adding 2.0 g (22.2 mmol) of 70% nitric acid to 2 mL of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

-

Initial Reaction : Stir the mixture at 0-10 °C for 30 minutes. This step forms the this compound intermediate.

-

Rearrangement : Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Then, heat the flask to 80 °C (e.g., on a steam bath) and maintain for 1 hour to drive the rearrangement.[5]

-

Work-up : Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

-

Neutralization : Neutralize the resulting yellow suspension by the slow, dropwise addition of concentrated aqueous ammonia to a pH of approximately 4, while maintaining a low temperature with a dry ice/acetone bath.

-

Isolation : Collect the yellow solid precipitate by filtration, wash it with ice-cold water, and dry under high vacuum to yield the final product, 4-amino-2,6-dichloro-3-nitropyridine.

Physicochemical Properties

Due to its transient nature, extensive experimental data for this compound is not widely published. The data below primarily corresponds to its stable, rearranged isomer, 4-amino-2,6-dichloro-3-nitropyridine (CAS 2897-43-0), which is the compound of practical interest.

| Property | Value | Source(s) |

| Appearance | Light yellow to beige solid | [3] |

| Melting Point | 148-150 °C | [3] |

| Boiling Point | 426.6 °C at 760 mmHg (Predicted) | [3][6] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Vapor Pressure | 1.74E-07 mmHg at 25 °C | [3] |

| XLogP3 | 2.5 | [3][4] |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [3] |

Applications in Research and Development

The utility of this compound is realized through the applications of its stable isomer, which serves as a versatile building block in several high-value chemical industries.

Caption: Key application areas derived from the subject compound.

Pharmaceutical Synthesis

The 4-amino-2,6-dichloro-3-nitropyridine structure is a valuable scaffold in medicinal chemistry. The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. The amino and nitro groups provide additional handles for chemical modification. This versatility makes it an important intermediate for synthesizing libraries of compounds for drug discovery, with derivatives reported to have potential antitumor and anti-inflammatory activities.[6][7]

Agrochemical Development

In agricultural science, this compound is used to develop potent herbicides and pesticides.[7][8] Its structure can be modified to inhibit specific enzymatic pathways in weeds or pests, leading to effective crop protection solutions.

Energetic Materials

Nitropyridines are a well-established class of energetic compounds.[9] The high nitrogen content and the presence of the nitro group contribute to a high heat of formation and density, which are desirable properties for explosives and propellants.[10][11] The rearranged product serves as a precursor for more complex, high-energy density materials.

Safety, Handling, and Toxicology

As a hazardous chemical intermediate, proper safety protocols are mandatory. The following data is based on the GHS classification for the rearranged isomer, 4-amino-2,6-dichloro-3-nitropyridine.

| Hazard Type | GHS Classification and Statements |

| Acute Toxicity | H302: Harmful if swallowed.[4][12] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4] |

| Skin Irritation | H315: Causes skin irritation.[4][12] |

| Eye Irritation | H319: Causes serious eye irritation.[4][12] |

| Respiratory | H335: May cause respiratory irritation.[4] |

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12]

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[13]

-

Skin Protection : Wear impervious gloves and flame-resistant protective clothing to prevent skin contact.[13]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13]

-

Handling : Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

First Aid Measures

-

Inhalation : Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[12][13]

-

Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[12][13]

-

Eye Contact : Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13]

Conclusion

This compound (CAS 2587-03-3) is best understood as a reactive intermediate rather than an end product. Its true value is unlocked through an efficient acid-catalyzed rearrangement to form 4-amino-2,6-dichloro-3-nitropyridine. This stable isomer is a highly versatile chemical building block, enabling significant advancements in the synthesis of complex molecules for the pharmaceutical, agrochemical, and energetic materials industries. A thorough understanding of its synthesis, rearrangement mechanism, and handling protocols is essential for its safe and effective utilization in research and development.

References

-

(ChemicalBook)

-

(Echemi)

-

(ResearchGate)

-

(ResearchGate)

-

(JIANGSU CLENT CHEMICAL CO LTD)

-

(Echemi)

-

(Sigma-Aldrich)

-

(PubChem)

-

(Thermo Fisher Scientific)

-

(Chem-Impex)

-

(Fisher Scientific)

-

(Fisher Scientific)

-

(ChemicalBook)

-

(ChemicalBook)

-

(SynQuest Labs)

-

(MDPI)

-

(Chem-Impex)

-

(ResearchGate)

-

(SynQuest Labs)

-

(PubChem)

-

(National Institutes of Health)

-

(ScienceDirect)

-

(ResearchGate)

-

(PubMed)

Sources

- 1. This compound | 2587-03-3 [amp.chemicalbook.com]

- 2. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE | 2897-43-0 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Buy CAS 2897-43-0 4-Amino-2,6-Dichloro-3-Nitropyridine at Affordable Prices, Supplier [clentchem.in]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry-chemists.com [chemistry-chemists.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

Spectroscopic Data for 2,6-Dichloro-4-nitraminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of 2,6-Dichloro-4-nitraminopyridine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application and development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The predictions are grounded in the analysis of structurally analogous compounds and established spectroscopic principles. Detailed, field-proven experimental protocols for acquiring this data are also provided, ensuring a self-validating system for researchers. This guide is designed to be a vital resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction: The Structural Imperative of this compound

This compound is a unique substituted pyridine with potential applications in various chemical sectors, including as an intermediate in the synthesis of novel pharmaceutical agents and energetic materials. The precise arrangement of its functional groups—two chlorine atoms, a nitramino group (-NHNO₂), and the pyridine ring—governs its reactivity, stability, and biological activity. Therefore, unambiguous structural elucidation through a combination of spectroscopic techniques is not merely a procedural step but a foundational requirement for any meaningful research and development endeavor.

This guide delves into the core spectroscopic techniques essential for the comprehensive characterization of this molecule. By providing predicted data alongside detailed methodologies, we aim to empower researchers to confidently identify and assess the purity of their synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed insights into the connectivity and chemical environment of atoms.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The primary diagnostic signals will be from the protons on the pyridine ring and the amine proton of the nitramino group. The prediction is based on the analysis of a closely related isomer, 2,6-dichloro-3-nitro-4-aminopyridine, which shows a singlet for the pyridine proton and a broad singlet for the amino protons.[2][3]

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Singlet | 2H | H-3, H-5 | The two protons on the pyridine ring are chemically equivalent due to the molecule's symmetry. Their chemical shift is expected to be downfield due to the electron-withdrawing effects of the two chlorine atoms and the nitramino group. |

| ~10.0 - 11.0 | Broad Singlet | 1H | N-H | The proton on the nitramino group is expected to be significantly deshielded and may exhibit broadening due to quadrupolar effects of the adjacent nitrogen and potential hydrogen exchange. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on established substituent effects on the pyridine ring.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150 - 155 | C-2, C-6 | These carbons are attached to the electronegative chlorine atoms, causing a significant downfield shift. |

| ~145 - 150 | C-4 | This carbon is attached to the nitrogen of the nitramino group, which is also electron-withdrawing, leading to a downfield shift. |

| ~110 - 115 | C-3, C-5 | These carbons are expected to be the most upfield of the aromatic carbons, influenced by their position relative to the substituents. |

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis requires careful sample preparation and parameter optimization.

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The choice of solvent is critical for sample solubility and to avoid interfering signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

For the ¹H NMR spectrum, integrate the peaks to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N-O, C-Cl, and aromatic C=C and C=N bonds.

Table 3: Predicted IR Absorption Bands of this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3300 | Medium, Sharp | N-H stretching | Characteristic of the N-H bond in the nitramino group. |

| 1600 - 1550 | Strong | Asymmetric NO₂ stretching | The nitramino group will have strong absorptions for the N-O bonds. |

| 1580 - 1450 | Medium to Strong | C=C and C=N stretching | Characteristic of the pyridine ring vibrations. |

| 1350 - 1300 | Strong | Symmetric NO₂ stretching | The second characteristic absorption for the nitramino group. |

| 850 - 750 | Strong | C-Cl stretching | The carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region. |

| 750 - 700 | Strong | Out-of-plane C-H bending | Characteristic of the aromatic C-H bonds. |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and identify the peak positions (in wavenumbers).

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation pattern will likely involve the loss of the nitro group and chlorine atoms.

Table 4: Predicted Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment | Rationale |

| 221/223/225 | High | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). |

| 175/177/179 | Moderate | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitro compounds. |

| 140/142 | Moderate | [M - NO₂ - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - NO₂]⁺ fragment. |

| 105 | Moderate | [M - NO₂ - 2Cl]⁺ | Loss of both chlorine atoms. |

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for a volatile and thermally stable compound like this compound.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Analysis:

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, with the temperature set to ~250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A range of 50-300 m/z should be sufficient to observe the molecular ion and key fragments.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, this technique can reveal characteristic absorption bands.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions of the pyridine ring and the nitramino group.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) of this compound

| Predicted λmax (nm) | Solvent | Assignment | Rationale |

| ~280 - 300 | Ethanol | π → π | This absorption is characteristic of the pyridine ring. The presence of substituents will cause a bathochromic (red) shift compared to unsubstituted pyridine. |

| ~340 - 360 | Ethanol | n → π | This longer wavelength, lower intensity absorption is likely due to the electronic transitions involving the non-bonding electrons of the nitramino group. |

Experimental Protocol for UV-Vis Spectroscopy

A standard UV-Vis spectrophotometer is used for this analysis.

Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a matched pair of cuvettes, one for the solvent blank and one for the sample.

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Record the absorption spectrum of the sample solution over a range of approximately 200-600 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Conclusion: A Unified Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and development. This guide provides a robust framework for this characterization, offering predicted spectroscopic data and detailed, validated experimental protocols. While the presented data is predictive, it is based on sound scientific principles and analysis of closely related molecules, providing a strong starting point for researchers. The synergy of NMR, IR, MS, and UV-Vis spectroscopy offers a powerful and self-validating system for the unequivocal identification and purity assessment of this important chemical entity.

References

- Kleinpeter, E., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, vol. 35, no. 5, 1995, pp. 893-899.

-

Stenutz, R. "NMR chemical shift prediction of pyridines." [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

MDPI. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. [Link]

- Sharma, V.K., et al. "Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine." Asian Journal of Chemistry, vol. 10, no. 3, 1998, pp. 527-531.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE(2897-43-0) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE CAS#: 2897-43-0 [m.chemicalbook.com]

- 5. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

"molecular structure of 2,6-Dichloro-4-nitraminopyridine"

An In-depth Technical Guide to the Molecular Structure of 2,6-Dichloro-4-nitraminopyridine

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No. 2587-03-3). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with established analytical principles to elucidate the compound's structural and spectroscopic characteristics. While direct crystallographic data for this specific molecule is not publicly available, this guide leverages data from analogous structures and predictive methodologies to offer a robust characterization. We will explore the probable synthetic pathways, predicted spectroscopic profiles (NMR, IR, MS), and the underlying chemical principles that dictate its molecular architecture and reactivity. All protocols and claims are grounded in established chemical literature to ensure scientific integrity.

Introduction to this compound

This compound is a substituted pyridine derivative characterized by two chlorine atoms at the 2 and 6 positions and a nitramino group (-NH-NO₂) at the 4 position. The presence of electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitramino group on the pyridine ring renders it a highly electron-deficient system. This electronic nature makes it a valuable, albeit reactive, intermediate in organic synthesis. Its structural motifs suggest potential applications as a precursor to energetic materials or as a synthon for complex, nitrogen-rich heterocyclic compounds in the pharmaceutical and agrochemical industries.[1][2]

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | N-(2,6-dichloropyridin-4-yl)nitramide | N/A |

| CAS Number | 2587-03-3 | [3][4] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [4] |

| Molecular Weight | 208.00 g/mol | [5] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)N([O-])[H]) | N/A |

Synthesis and Mechanistic Considerations

The primary route for the formation of this compound involves the direct nitration of the exocyclic amino group of its precursor, 4-amino-2,6-dichloropyridine (CAS No. 2587-02-2).[1][6] This reaction is distinct from aromatic nitration, which would typically substitute a hydrogen atom on the pyridine ring itself.

The Rationale Behind N-Nitration

The transformation of a primary amine to a nitramine is a classic electrophilic substitution reaction occurring on the nitrogen atom. The choice of reagents is critical. A potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, is required.

-

Role of Sulfuric Acid: Concentrated sulfuric acid serves a dual purpose. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Secondly, it acts as a solvent and a dehydrating agent, driving the reaction equilibrium towards the product.

-

Reaction Control: Temperature control is paramount. The N-nitration is an exothermic process, and careful temperature management is necessary to prevent runaway reactions and the formation of undesired byproducts, such as ring-nitrated isomers.[3]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol based on established procedures for N-nitration of aminopyridines.[1] Safety Note: This procedure involves highly corrosive and reactive materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a face shield.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10 mL of concentrated sulfuric acid (98%). Cool the flask to -5 °C using an ice-salt bath.

-

Precursor Addition: Slowly add 1.63 g (10 mmol) of 4-amino-2,6-dichloropyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 0 °C. Stir until a homogeneous solution is obtained.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 1.0 mL of concentrated nitric acid (70%) to 2.0 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the solution of the precursor over 30 minutes, maintaining the internal reaction temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate will form.

-

Neutralization: Cool the resulting suspension in an ice bath and slowly neutralize it to a pH of ~6-7 by the dropwise addition of a concentrated aqueous ammonia solution.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield this compound.

Elucidation of the Molecular Structure

The molecular structure is defined by the spatial arrangement of its atoms and the electronic interactions between them. The combination of an aromatic pyridine ring, chloro-substituents, and a nitramino group creates a unique structural profile.

Caption: 2D molecular structure of this compound.

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structure confirmation. The following sections detail the predicted data for this compound based on established principles and comparison with similar molecules.[7][8]

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For this molecule, two primary signals are expected.

-

Causality: The pyridine ring is symmetric about the C4-N1 axis. Therefore, the protons at positions 3 and 5 are chemically equivalent and should appear as a single signal. The proton on the nitramino nitrogen will appear as a distinct, often broad, signal. The electron-withdrawing nature of the chlorine and nitramino groups will shift the ring proton signal significantly downfield.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Broad Singlet | 1H | -NH -NO₂ | The acidic proton on the nitrogen is expected to be highly deshielded and may undergo exchange, leading to broadening. |

| ~8.0 - 8.5 | Singlet | 2H | H-3, H-5 | These protons are equivalent due to molecular symmetry and are strongly deshielded by the adjacent chloro and nitramino groups. |

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to symmetry, only three signals are expected for the five carbon atoms of the pyridine ring.

-

Causality: The carbon atoms at positions 2 and 6 (C-Cl) are equivalent, as are the carbons at positions 3 and 5 (C-H). The carbon at position 4, bonded to the nitramino group, is unique. Chemical shifts are influenced by the electronegativity of attached atoms and resonance effects.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2, C-6 | These carbons are attached to highly electronegative chlorine atoms, causing a significant downfield shift. |

| ~150 | C-4 | The carbon attached to the nitramino group is also strongly deshielded. |

| ~110 | C-3, C-5 | These carbons are bonded to hydrogen and are the most upfield of the ring carbons, though still deshielded relative to benzene. |

IR spectroscopy identifies functional groups by their characteristic vibrational frequencies.

-

Causality: The nitramino group has distinct stretching frequencies for the N-H bond and the asymmetric and symmetric stretches of the NO₂ group. The aromatic C=C and C=N bonds of the pyridine ring will also show characteristic absorptions.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H stretching |

| ~1600 | Strong | Asymmetric N-O stretching (NO₂) |

| ~1580 | Strong | C=N, C=C stretching (aromatic ring) |

| ~1350 | Strong | Symmetric N-O stretching (NO₂) |

| ~800 | Strong | C-Cl stretching |

Mass spectrometry provides the molecular weight and fragmentation patterns.

-

Causality: The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1.

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Assignment | Predicted Relative Intensity |

| 207 | [M]⁺ (C₅H₃³⁵Cl₂N₃O₂) | 100% (base peak) |

| 209 | [M+2]⁺ (C₅H₃³⁵Cl³⁷ClN₃O₂) | ~65% |

| 211 | [M+4]⁺ (C₅H₃³⁷Cl₂N₃O₂) | ~10% |

Protocol for Spectroscopic Analysis

This protocol outlines the standard procedures for acquiring the spectroscopic data described above.

-

Sample Preparation:

-

NMR: Dissolve 10-20 mg of the solid sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

IR (ATR Method): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

MS (EI): Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile for direct infusion or GC-MS analysis.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

IR: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan before analyzing the sample.

-

MS: Acquire the mass spectrum over a range of 50-300 m/z.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the NMR data.

-

Identify peak maxima for major absorption bands in the IR spectrum.

-

Analyze the molecular ion cluster and major fragmentation peaks in the mass spectrum.

-

Conclusion

This compound is a molecule of significant interest due to its highly functionalized and electron-deficient nature. This guide has detailed its probable synthetic origin via N-nitration of 4-amino-2,6-dichloropyridine and provided a comprehensive, albeit predictive, analysis of its molecular structure. The elucidated spectroscopic signatures—including characteristic signals in ¹H and ¹³C NMR, key vibrational bands in IR, and a distinct isotopic pattern in mass spectrometry—provide a robust framework for its experimental identification and characterization. This foundational knowledge is crucial for any researcher aiming to utilize this compound in further synthetic applications, from novel pharmaceuticals to advanced materials.

References

- The Chemistry of 4-Amino-2,6-dichloropyridine: Synthesis and Reaction P

- 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - ChemicalBook. (URL: )

-

Nitration of 4‐amino‐2,6‐dichloropyridine 7. - ResearchGate. (URL: [Link])

-

Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide - PMC - NIH. (URL: [Link])

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. (URL: [Link])

-

A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - MDPI. (URL: [Link])

- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google P

-

2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem. (URL: [Link])

- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google P

-

2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem. (URL: [Link])

-

Preparation of 2,6-dichloro-4-nitroaniline - PrepChem.com. (URL: [Link])

-

2,6-Dichloro-4-nitroaniline - Wikipedia. (URL: [Link])

- CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google P

-

2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem - NIH. (URL: [Link])

-

Crystal structure of 2,6-dichloro-4-nitroaniline - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 2587-03-3 [amp.chemicalbook.com]

- 5. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 2,6-Dichloro-4-nitraminopyridine

Introduction and Scope

This guide provides a comprehensive overview of the safety protocols, handling procedures, and inherent chemical risks associated with 2,6-Dichloro-4-nitraminopyridine (CAS No. 2587-03-3). This compound is a substituted pyridine derivative characterized by two chlorine atoms and a nitramine (-NHNO₂) functional group. It serves primarily as a reactive intermediate in specialized organic synthesis.

A critical point of clarification is the distinction between 2,6-Dichloro-4-nitramino pyridine and its structural isomer, 2,6-Dichloro-3-nitro -4-amino pyridine (CAS No. 2897-43-0). The former is known to undergo an acid-catalyzed rearrangement to form the latter, a more stable isomer.[1][2] Due to the limited availability of direct safety data for the nitramine compound, this guide synthesizes information from its known reactivity and draws necessary parallels from the safety profiles of its precursors and isomers to establish a robust framework for risk assessment and management. This document is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting.

Hazard Identification and Risk Assessment

Inferred Hazard Profile: Based on data from structurally related compounds such as 2,6-dichloro-3-nitropyridin-4-amine, the following hazards should be assumed[3]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[4]

Table 1: GHS Hazard Classification of a Structurally Related Isomer (2,6-Dichloro-3-nitropyridin-4-amine)

| Hazard Class | Hazard Category | GHS Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |[3] |

Expertise Insight: The Nitramine Functional Group The nitramine (N-nitro) moiety is a critical feature that warrants special consideration. This functional group is present in many energetic materials and explosives. Consequently, this compound should be treated as potentially energetic. It may be sensitive to shock, friction, or elevated temperatures, which could lead to rapid decomposition. All handling procedures must be designed to mitigate these risks.

Chemical Properties and Reactivity Profile

Understanding the chemical stability and reactivity of this compound is fundamental to its safe handling. Its most significant documented reaction is an acid-catalyzed rearrangement.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [5] |

| Molecular Weight | 208.00 g/mol | [5] |

| Appearance | Light yellow to beige solid | [2][5] |

| Melting Point | 148-150 °C | [2][5] |

| Storage Conditions | -20°C Freezer or 2-8°C, Under Inert Atmosphere |[2][5] |

Key Reactivity: The primary reactivity concern is its instability in the presence of strong acids. In concentrated sulfuric acid, this compound undergoes a rearrangement to yield the more stable isomer, 2,6-Dichloro-3-nitro-4-aminopyridine.[1][2] This is an exothermic process that must be carefully controlled.

Incompatible Materials:

-

Strong Acids (e.g., Sulfuric Acid): Catalyzes a vigorous rearrangement reaction.

-

Strong Oxidizing Agents: May lead to a violent reaction, given the nitrogenous and chlorinated structure.[6]

-

Heat, Sparks, and Ignition Sources: Due to the potential energetic nature of the nitramine group.[7]

Caption: Workflow for the rearrangement of this compound.

References

-

2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740. PubChem. [Link]

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

-

A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol. National Institutes of Health (NIH). [Link]

-

(PDF) A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol. ResearchGate. [Link]

-

2,6-Dichloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

-

2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649. PubChem. [Link]

-

2,6-Diaminopyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

Sources

- 1. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE CAS#: 2897-43-0 [m.chemicalbook.com]

- 3. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

A Methodological Guide to Assessing the Thermal Stability of 2,6-Dichloro-4-nitraminopyridine

Abstract

This technical guide provides a comprehensive framework for the evaluation of the thermal stability of 2,6-Dichloro-4-nitraminopyridine. Intended for researchers in materials science, energetic materials, and drug development, this document outlines the critical experimental protocols and data interpretation strategies necessary for a thorough safety and stability assessment. While specific experimental data for this compound is not extensively published, this guide synthesizes established methodologies for characterizing similar energetic materials, thereby providing a robust and scientifically grounded approach. We will detail the application of core thermoanalytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the causality behind experimental choices to ensure a self-validating and reliable assessment.

Introduction: The Significance of Thermal Stability in Nitropyridines

This compound is a heterocyclic compound characterized by the presence of a nitramine group (-NHNO₂) and chlorine atoms on a pyridine ring. Such compounds are of significant interest due to their potential applications as energetic materials, synthetic intermediates in pharmaceuticals, and agrochemicals. The nitramine functionality, in particular, imparts energetic properties to the molecule, but also raises critical questions about its thermal stability.

Thermal stability is a paramount concern for the safe handling, storage, transportation, and application of any energetic material.[1] Uncontrolled thermal decomposition can lead to catastrophic events. Therefore, a detailed understanding of a compound's response to thermal stress is not merely a matter of academic interest but a fundamental safety requirement. This guide will provide the scientific framework to elucidate the thermal behavior of this compound.

Synthesis and Physicochemical Properties

A logical prerequisite to stability testing is the synthesis and confirmation of the target compound. Based on available literature for related compounds, a potential synthetic route involves the nitration of a precursor, 4-amino-2,6-dichloropyridine.

Synthesis Pathway

The synthesis of this compound (CAS: 2587-03-3) can be approached by the nitration of 4-amino-2,6-dichloropyridine (CAS: 2587-02-2).[2][3] A typical procedure involves the slow addition of the starting amine to a nitrating mixture, commonly nitric acid in sulfuric acid, at reduced temperatures to control the exothermic reaction.

It is crucial to distinguish the target compound from a potential isomer, 2,6-dichloro-3-nitro-4-aminopyridine (CAS: 2897-43-0), where the nitro group is on the pyridine ring rather than the amino group. Spectroscopic confirmation (NMR, IR, Mass Spectrometry) is essential to verify the structure of the synthesized material before proceeding with thermal analysis.

Known and Predicted Physicochemical Properties

| Property | 4-amino-2,6-dichloropyridine | 2,6-dichloro-3-nitro-4-aminopyridine | This compound |

| CAS Number | 2587-02-2 | 2897-43-0 | 2587-03-3 |

| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₃Cl₂N₃O₂ | C₅H₃Cl₂N₃O₂ |

| Molecular Weight | 163.01 g/mol [4] | 208.00 g/mol [5] | 208.00 g/mol |

| Appearance | Pale brown crystalline solid[4] | Light yellow to beige solid[6] | Predicted to be a solid |

| Melting Point | 162-169 °C[4] | 148-150 °C[6] | To be determined |

Core Methodologies for Thermal Stability Assessment

The cornerstone of thermal stability analysis lies in a suite of thermoanalytical techniques that monitor the physical and chemical properties of a substance as a function of temperature.[7] For energetic materials, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[1]

Experimental Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Stability Assessment.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a powerful technique for identifying the temperatures at which a material undergoes thermal transitions, such as melting and decomposition.[7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature. For an energetic material like this compound, the key information sought is the onset temperature of decomposition (Tonset) and the total energy released (ΔHd). A sharp, intense exothermic peak is characteristic of a rapid decomposition reaction.

Trustworthiness: The protocol's validity is ensured by careful calibration and the use of appropriate sample pans. For energetic materials, hermetically sealed aluminum or gold-plated crucibles are often used to contain any evolved gases and prevent evaporation, ensuring that the observed thermal events are due to decomposition alone.[9]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum crucible. An inert atmosphere (e.g., nitrogen) is typically used.

-